2,2'-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride
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Overview
Description
2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride typically involves the following steps:
Formation of 5,6-dichlorobenzimidazole: This can be achieved by reacting o-phenylenediamine with 2,3-dichlorobenzaldehyde under acidic conditions.
Linking with Butyliminodimethylene: The 5,6-dichlorobenzimidazole units are then linked using a butyliminodimethylene bridge.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole rings.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions.
Substitution: The chlorinated positions on the benzimidazole rings are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the benzimidazole rings.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology:
- Investigated for its potential as an antiviral and antibacterial agent due to the bioactive nature of benzimidazole derivatives .
Medicine:
- Explored for its anticancer properties, particularly in inhibiting certain kinases and enzymes involved in cancer cell proliferation .
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
5,6-Dichlorobenzimidazole riboside: A nucleoside analog with similar antiviral and anticancer properties.
Polyhalogenobenzimidazoles: Compounds with multiple halogen substitutions on the benzimidazole ring, showing varied biological activities.
Uniqueness:
- The presence of the butyliminodimethylene bridge in 2,2’-(N-Butyliminodimethylene)bis(5,6-dichlorobenzimidazole) dihydrochloride provides unique structural features that enhance its binding affinity to molecular targets and its overall biological activity.
Properties
CAS No. |
102516-87-0 |
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Molecular Formula |
C20H21Cl6N5 |
Molecular Weight |
544.1 g/mol |
IUPAC Name |
butyl-[(5,6-dichloro-1H-benzimidazol-3-ium-2-yl)methyl]-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C20H19Cl4N5.2ClH/c1-2-3-4-29(9-19-25-15-5-11(21)12(22)6-16(15)26-19)10-20-27-17-7-13(23)14(24)8-18(17)28-20;;/h5-8H,2-4,9-10H2,1H3,(H,25,26)(H,27,28);2*1H |
InChI Key |
FOUCFNRXKRILTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CC1=[NH+]C2=CC(=C(C=C2N1)Cl)Cl)CC3=NC4=CC(=C(C=C4N3)Cl)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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